molecular formula C29H25FN2O4 B12217932 4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B12217932
M. Wt: 484.5 g/mol
InChI Key: QVXSXKQQJZVPDF-UHFFFAOYSA-N
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Description

4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a phenyl group attached to a dibenzo[b,e][1,4]diazepine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction with o-phenylenediamine, dimedone, and an aromatic aldehyde . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure consistent quality and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dibenzo[b,e][1,4]diazepine core can lead to the formation of a reduced derivative with altered biological activity.

Scientific Research Applications

4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepines with different substituents, such as:

Uniqueness

The uniqueness of 4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the hydroxy and phenyl groups contribute to its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

4-[6-(2-fluorophenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H25FN2O4/c30-21-11-5-4-10-20(21)29-28-23(16-19(17-25(28)33)18-8-2-1-3-9-18)31-22-12-6-7-13-24(22)32(29)26(34)14-15-27(35)36/h1-13,19,29,31H,14-17H2,(H,35,36)

InChI Key

QVXSXKQQJZVPDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4F)C(=O)CCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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